molecular formula C20H21N3O B8526267 5h-Pyrrolo[1,2-a]imidazole,6,7-dihydro-2-(4-propoxyphenyl)-3-(4-pyridinyl)-

5h-Pyrrolo[1,2-a]imidazole,6,7-dihydro-2-(4-propoxyphenyl)-3-(4-pyridinyl)-

Cat. No.: B8526267
M. Wt: 319.4 g/mol
InChI Key: VZXYNSYHHSMOAZ-UHFFFAOYSA-N
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Description

5h-Pyrrolo[1,2-a]imidazole,6,7-dihydro-2-(4-propoxyphenyl)-3-(4-pyridinyl)- is a useful research compound. Its molecular formula is C20H21N3O and its molecular weight is 319.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5h-Pyrrolo[1,2-a]imidazole,6,7-dihydro-2-(4-propoxyphenyl)-3-(4-pyridinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5h-Pyrrolo[1,2-a]imidazole,6,7-dihydro-2-(4-propoxyphenyl)-3-(4-pyridinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H21N3O

Molecular Weight

319.4 g/mol

IUPAC Name

2-(4-propoxyphenyl)-3-pyridin-4-yl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

InChI

InChI=1S/C20H21N3O/c1-2-14-24-17-7-5-15(6-8-17)19-20(16-9-11-21-12-10-16)23-13-3-4-18(23)22-19/h5-12H,2-4,13-14H2,1H3

InChI Key

VZXYNSYHHSMOAZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=C(N3CCCC3=N2)C4=CC=NC=C4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stirred solution of 1.2 g (2.7 mmoles) of 2-(4-hydroxyphenyl)-3 (4-pyridyl)-6,7-dihydro [5H]-pyrrolo[1,2-a]imidazole dihydrobromide of Example 10 in 20 ml of dry dimethylformamide cooled in an ice bath was treated with 360 mg (9.0 mmoles) of 60% sodium hydride dispersion and allowed to warm to room temperature. 450 mg (2.7 mmoles) of powdered potassium iodide was added, followed by dropwise addition of a solution of 332 mg (2.7 mmoles) of 1-propyl bromide in 2 ml of dimethylformamide. After 2 hours an additional 83 mg (0.67 mmole) of 1-propyl bromide was added followed by another 90 mg (2.25 mmoles) of 60% sodium hydride suspension, and the mixture heated to 65° C. for 2.5 hours. After stirring overnight, the mixture was poured into 10 volumes of ice water and extracted three times with ethyl acetate. The organic phase was washed with water, dried over anhydrous potassium carbonate and concentrated in vacuo. The residue was flash chromatographed on silica and the fractions eluting with 3 to 6% methanol in chloroform were combined, concentrated in vacuo, and recrystallized from ethyl acetate to afford the titled compound, mp 148.5-150° C. Anal. Calcd. for C20H21N3O: C, 75.21; H, 6.63; N, 13.16. Found: C, 4.95; H, 6.59; N, 13.17.
Name
2-(4-hydroxyphenyl)-3 (4-pyridyl)-6,7-dihydro [5H]-pyrrolo[1,2-a]imidazole dihydrobromide
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
360 mg
Type
reactant
Reaction Step Two
Quantity
450 mg
Type
reactant
Reaction Step Three
Quantity
332 mg
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Four
Quantity
83 mg
Type
reactant
Reaction Step Five
Quantity
90 mg
Type
reactant
Reaction Step Six
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Synthesis routes and methods II

Procedure details

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Oc1ccc(-c2nc3n(c2-c2ccncc2)CCC3)cc1
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